molecular formula C10H18ClNO2 B1479987 2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one CAS No. 2098092-62-5

2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one

Cat. No.: B1479987
CAS No.: 2098092-62-5
M. Wt: 219.71 g/mol
InChI Key: WIBTWTWNEBJUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one (CAS: 2098092-62-5) is a chloroethanone derivative featuring a substituted pyrrolidine ring. Its molecular formula is C₉H₁₅ClNO₂, with a molecular weight of 204.45 g/mol. The compound contains a pyrrolidine ring substituted at the 3-position with an ethoxymethyl group and at the 4-position with a methyl group. Safety guidelines emphasize storage in cool, ventilated environments to prevent decomposition or combustion risks .

Properties

IUPAC Name

2-chloro-1-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-3-14-7-9-6-12(5-8(9)2)10(13)4-11/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBTWTWNEBJUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one is a synthetic organic compound with a complex molecular structure that includes a chloro group, a pyrrolidine ring, and an ethoxymethyl substituent. Its unique characteristics suggest potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms, interactions with biological systems, and potential therapeutic applications.

The molecular formula of this compound is C10H18ClNOC_{10}H_{18}ClNO, with a molecular weight of approximately 219.71 g/mol. The structural features include:

  • Chloro Group : Enhances reactivity through electrophilic substitution.
  • Pyrrolidine Ring : Contributes to the compound's ability to interact with various biological targets.
  • Ethoxymethyl Substituent : Increases lipophilicity, potentially improving metabolic stability and bioavailability.

The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions, which can lead to interactions with biological macromolecules. Key mechanisms include:

  • Electrophilic Substitution : The chloro group can participate in nucleophilic attacks by biological molecules, potentially leading to modifications of proteins or nucleic acids.
  • Reactivity with Nucleophiles : The carbonyl moiety can react with nucleophiles, forming adducts that may alter enzyme activity or signal transduction pathways.

Table 1: Comparative Analysis of Related Compounds

Compound NameBiological ActivityReference
2-Chloro-N-(4-methylpyrrolidin-1-yl)butanamideAntimicrobial properties
2-Chloro-1-(3-methylpyrrolidin-1-yl)butan-1-oneInhibition of certain enzymes
2-Chloro-N-(3-hydroxypropyl)pyrrolidineModulation of neurotransmitter release

Case Study Insights

Research has shown that compounds similar to this compound can exhibit significant biological activities:

  • Antimicrobial Activity : Some derivatives have demonstrated the ability to inhibit bacterial growth, suggesting potential use in treating infections.
  • Enzyme Inhibition : Certain analogs have been identified as inhibitors of key enzymes involved in metabolic pathways, indicating potential therapeutic applications in metabolic disorders.
  • Neurotransmitter Modulation : Compounds within this class have been studied for their effects on neurotransmitter systems, potentially offering insights into treatments for neurological conditions.

Future Directions for Research

Given the promising structural features and preliminary findings related to similar compounds, further research is warranted to explore the following:

  • In Vitro and In Vivo Studies : Comprehensive studies should be conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound.
  • Mechanistic Studies : Understanding the specific molecular interactions and pathways affected by this compound will be crucial for its development as a therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one (Target) C₉H₁₅ClNO₂ 204.45 Pyrrolidine with 3-(ethoxymethyl), 4-methyl Pharmaceutical intermediate
2-Chloro-1-(5-methyl-1H-pyrrol-2-yl)ethan-1-one C₇H₉ClNO 158.45 Pyrrole with 5-methyl Organic synthesis building block
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one C₁₆H₁₆ClN₅O 329.79 Piperazine linked to pyrimidinyl-phenyl Kinase inhibitor candidates
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one C₁₂H₁₁ClN₂O 234.68 Pyrazole with 4-methyl, chlorophenyl Anticancer or antimicrobial agent development
Key Observations:

Pyrrolidine vs. Piperazine/Pyrrole Backbones :

  • The target compound’s pyrrolidine ring (a 5-membered saturated heterocycle) offers conformational rigidity compared to piperazine (6-membered, more flexible) or pyrrole (aromatic, planar). This rigidity may influence binding affinity in drug-receptor interactions .
  • The ethoxymethyl group in the target compound enhances hydrophilicity compared to the 5-methyl substituent in the pyrrole analog .

The pyrimidinyl moiety in ’s analog may enhance π-π stacking interactions in biological systems, a feature absent in the target compound .

Physical and Chemical Properties

  • Solubility : The ethoxymethyl group in the target compound likely improves solubility in polar aprotic solvents (e.g., DMSO) compared to the hydrophobic chlorophenyl group in ’s compound .
  • Stability : The target compound’s storage requirements (cool, ventilated) suggest sensitivity to heat and moisture, whereas pyrimidine-containing analogs () may exhibit higher thermal stability due to aromatic stabilization .

Preparation Methods

Pyrrolidine Ring Formation and Substitution

  • The pyrrolidine ring can be constructed via intramolecular cyclization of amino alcohols or haloalkylamines.
  • Introduction of the ethoxymethyl substituent at the 3-position is achieved by alkylation using ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide) under basic conditions.
  • The 4-methyl substituent is typically introduced via alkylation or by starting from a methyl-substituted precursor.

Detailed Research Findings and Process Optimization

While direct literature on the exact preparation of 2-chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one is limited, insights can be drawn from related pyrrolidine derivative syntheses and general acylation chemistry:

Step Reagents & Conditions Notes Yield & Purity Data
Pyrrolidine ring synthesis Starting amino alcohol or haloalkylamine, base, solvent (e.g., ethanol or acetonitrile), heat Cyclization monitored by TLC; purification by column chromatography Yields typically 60-85%
Ethoxymethyl substitution Ethoxymethyl halide, base (e.g., NaH or K2CO3), solvent (DMF or DMSO), room temperature to mild heating Alkylation regioselectivity controlled by reaction time and temperature Yields 70-90%
Acylation with 2-chloroacetyl chloride 2-chloroacetyl chloride, base (triethylamine), solvent (DCM), 0-5 °C to room temperature Reaction time 1-3 hours; monitored by HPLC or TLC Yields 75-95%, product purity >98%

Key Optimization Parameters:

  • Solvent choice: Polar aprotic solvents enhance alkylation efficiency.
  • Temperature control: Low temperature during acylation prevents side reactions.
  • Base equivalents: Slight excess of base ensures complete scavenging of HCl.
  • Purification: Use of silica gel chromatography or recrystallization to obtain high purity.

Analytical Characterization

  • The product is characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H and ^13C NMR, confirming the substitution pattern on the pyrrolidine ring and the presence of the chloroethanone group.
  • Infrared (IR) spectroscopy identifies characteristic carbonyl (C=O) stretching near 1700 cm^-1 and C-Cl stretching.
  • Mass spectrometry confirms molecular weight (219.71 g/mol).
  • High-performance liquid chromatography (HPLC) is used to assess purity and monitor reaction progress.

Comparative Summary Table of Preparation Steps

Preparation Stage Reagents/Conditions Purpose/Outcome Typical Yield (%) Notes
Pyrrolidine ring synthesis Amino alcohols/haloalkylamines, base Ring closure to form pyrrolidine 60-85 Requires careful control of pH and temperature
Ethoxymethyl group introduction Ethoxymethyl halide, base, aprotic solvent Alkylation at 3-position of pyrrolidine 70-90 Avoid over-alkylation
Acylation with 2-chloroacetyl chloride 2-chloroacetyl chloride, base, DCM, low temp Formation of 2-chloroethanone moiety 75-95 Temperature critical to avoid decomposition

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one?

A typical synthesis involves reacting a pyrrolidine derivative (e.g., 3-(ethoxymethyl)-4-methylpyrrolidine) with chloroacetyl chloride under basic conditions. For analogous compounds, triethylamine is used to deprotonate intermediates, followed by refluxing in dichloromethane or THF. Purification via column chromatography or recrystallization yields the product .

Q. How can the molecular structure of this compound be confirmed using crystallographic methods?

X-ray crystallography with software like SHELX (for refinement) and ORTEP-3 (for visualization) is recommended. Data collection requires a single-crystal diffractometer, and refinement using SHELXL accounts for anisotropic displacement parameters. This method resolves bond lengths and angles, particularly for the pyrrolidine and ethoxymethyl moieties .

Q. What spectroscopic methods are essential for characterizing this compound?

Key techniques include:

  • IR spectroscopy : C=O stretch (~1680 cm⁻¹) confirms the ketone group.
  • ¹H/¹³C NMR : Assign signals for the pyrrolidine ring (δ 2.5–4.0 ppm) and chloroacetone moiety (δ 4.2–4.5 ppm).
  • HRMS : Validates the molecular ion (e.g., [M+H]⁺) .

Q. What safety precautions are necessary when handling this compound?

Follow protocols for chlorinated ketones: use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources. Storage under inert gas (e.g., argon) and refrigeration prevents decomposition. Refer to safety codes like P231 (inert handling) and P403 (ventilation) .

Q. How to determine the purity of this compound post-synthesis?

Use reverse-phase HPLC with a C18 column and UV detection (λmax ~250–280 nm for chloroacetones). Purity >98% is achievable via gradient elution (water/acetonitrile) and validated by area normalization against a certified standard .

Advanced Research Questions

Q. What analytical techniques are recommended for resolving contradictions in NMR data for this compound?

High-field NMR (600 MHz) with 2D techniques (e.g., COSY, HSQC) resolves overlapping signals. Discrepancies between experimental and DFT-predicted shifts may indicate conformational dynamics or impurities. Paramagnetic relaxation agents (e.g., Cr(acac)₃) can enhance resolution .

Q. How does the ethoxymethyl group influence the compound’s reactivity in nucleophilic substitutions?

The ethoxymethyl group introduces steric hindrance, slowing reaction rates at the chloroacetone moiety. Kinetic studies under varying conditions (solvent polarity, nucleophile concentration) quantify this effect. Comparative studies with analogs lacking the ethoxymethyl group (e.g., 4-methylpiperidine derivatives) provide mechanistic insights .

Q. What strategies can address low yields in the synthesis of this compound?

Optimize reaction parameters:

  • Catalysis : Use DMAP to accelerate acylation.
  • Solvent : Switch to polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature : Controlled heating (40–60°C) minimizes side reactions. Parallel synthesis screens can identify optimal conditions .

Q. How can computational chemistry aid in predicting the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases). Pharmacophore models based on structural analogs (e.g., indole or pyridine derivatives) guide SAR studies. Validate predictions with in vitro enzyme inhibition assays .

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be mitigated?

Poor crystal quality due to flexible ethoxymethyl groups can be addressed by:

  • Crystallization : Use solvent vapor diffusion (e.g., ether/pentane).
  • Data refinement : Apply twinning corrections in SHELXL and constrain disordered regions.
    High-resolution data (≤0.8 Å) improves electron density maps for accurate modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.